

Application Notes and Protocols for FXYD3

Western Blotting

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Compound of Interest

Compound Name: **PXYD3**

Cat. No.: **B15143326**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the detection of FXYD3 protein by Western blot. It includes information on protein expression, subcellular localization, and a comprehensive methodology for sample preparation, electrophoresis, protein transfer, and immunodetection. Additionally, it outlines key signaling interactions of FXYD3.

Introduction to FXYD3

FXYD3, also known as Mat-8, is a member of the FXYD family of small membrane proteins that regulate ion transport. It is a type I membrane protein that associates with and modulates the activity of Na^+/K^+ -ATPase. FXYD3 has been identified in various tissues, including the mammary gland, lung, stomach, pancreas, and intestine. Its expression is often upregulated in several types of cancer, suggesting a role in tumor progression. The subcellular localization of FXYD3 is primarily in the plasma membrane and intracellular membrane compartments, with some evidence of nucleoplasmic localization.

Experimental Protocols

Cell Lysis and Protein Extraction

A standard Radioimmunoprecipitation Assay (RIPA) buffer is recommended for efficient lysis and protein solubilization.

RIPA Lysis Buffer Composition:

Component	Final Concentration	For 50 mL
Tris-HCl, pH 8.0	50 mM	2.5 mL of 1M stock
NaCl	150 mM	1.5 mL of 5M stock
NP-40	1% (v/v)	0.5 mL
Sodium Deoxycholate	0.5% (w/v)	0.25 g
SDS	0.1% (w/v)	0.05 g
Protease Inhibitor Cocktail	1X	Add fresh before use
Phosphatase Inhibitor Cocktail	1X	Add fresh before use
ddH ₂ O	To 50 mL	

Procedure:

- Culture cells to approximately 80-90% confluence.
- Place the culture dish on ice and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).
- Aspirate the PBS and add ice-cold RIPA buffer (e.g., 1 mL for a 10 cm dish).
- Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
- Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
- Determine the protein concentration of the lysate.

Protein Concentration Measurement (BCA Assay)

The Bicinchoninic Acid (BCA) assay is a sensitive method for quantifying protein concentration.

Procedure:

- Prepare a series of protein standards (e.g., using Bovine Serum Albumin, BSA) with concentrations ranging from 0 to 2 mg/mL.
- In a 96-well microplate, add 10-25 μ L of each standard and unknown sample in duplicate.
- Prepare the BCA working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
- Add 200 μ L of the working reagent to each well and mix thoroughly.
- Incubate the plate at 37°C for 30 minutes.
- Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
- Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the standard curve to determine the protein concentration of the unknown samples.

SDS-PAGE and Western Blotting

Due to the small size of FXYD3 (isoforms are approximately 9-15 kDa), a higher percentage polyacrylamide gel is recommended for better resolution.

SDS-PAGE and Transfer Conditions:

Parameter	Recommendation
Sample Preparation	Mix protein lysate with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
Gel Percentage	15% Tris-Glycine or Tris-Tricine gel for resolving small proteins.
Running Conditions	100-150 V for 1-1.5 hours or until the dye front reaches the bottom of the gel.
Transfer Membrane	PVDF membrane (0.2 µm pore size is recommended for small proteins).
Membrane Activation	Pre-wet the PVDF membrane in 100% methanol for 15-30 seconds, followed by equilibration in transfer buffer.
Transfer Buffer	25 mM Tris, 190 mM Glycine, 20% Methanol.
Transfer Conditions	Wet transfer: 100V for 1 hour at 4°C. Semi-dry transfer: 15-20 minutes at a constant current (e.g., 1.25 mA/cm ²).

Immunodetection

Blocking and Antibody Incubation:

Step	Reagent	Incubation Time & Temperature
Blocking	5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)	1 hour at room temperature
Primary Antibody	See Table 3 for dilutions	Overnight at 4°C with gentle agitation
Washing	TBST	3 x 5-10 minute washes
Secondary Antibody	HRP-conjugated anti-rabbit or anti-mouse IgG (See Table 4)	1 hour at room temperature with gentle agitation
Washing	TBST	3 x 5-10 minute washes

Primary Antibody Recommendations:

Antibody	Host	Supplier	Catalog #	Recommended Dilution
FXYD3 Antibody	Rabbit Polyclonal	Proteintech	15853-1-AP	1:500 - 1:2000
FXYD3 Antibody	Rabbit Polyclonal	Novus Biologicals	NBP3-46285	1:500 - 1:2000
Anti-FXYD3 [EPR17160]	Rabbit Monoclonal	Abcam	ab251433	Varies by application
FXYD3 Monoclonal (OTI1F12)	Mouse Monoclonal	Thermo Fisher	TA504726	1:500 - 1:2000

Secondary Antibody Recommendations:

Antibody	Supplier	Catalog #	Recommended Dilution

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